3-(5-Methylfuran-2-yl)acrylaldehyde

Physicochemical Properties Purification Volatility

Sourcing α,β-unsaturated aldehydes with unclear regulatory status delays flavor analysis and heterocyclic synthesis projects. This methyl-substituted furan acrylaldehyde offers a validated solution. - FDA EAFUS & FEMA GRAS (No. 4175): Ready for food matrix GC-MS/HPLC method development. - Solid state, high bp: Easier handling vs. liquid analogs. - Safe for antimicrobial screens: No nitro-group genotoxicity concerns. Immediate dispatch for research use.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 5555-90-8
Cat. No. B3022456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methylfuran-2-yl)acrylaldehyde
CAS5555-90-8
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC=O
InChIInChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+
InChIKeyXYYLGSWUPMPWLD-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

3-(5-Methylfuran-2-yl)acrylaldehyde Overview


3-(5-Methylfuran-2-yl)acrylaldehyde (CAS 5555-90-8) is a heteroaromatic α,β-unsaturated aldehyde featuring a 5-methylfuran ring conjugated to an acrylaldehyde moiety, with a molecular formula of C₈H₈O₂ and a molecular weight of 136.15 g/mol [1]. This compound is listed in the FDA's Substances Added to Food (EAFUS) inventory as a flavoring agent (FEMA No. 4175) [2] and is under JECFA evaluation for food use [3]. Its structural characteristics—a conjugated double bond adjacent to both an electron-rich furan ring and an electrophilic aldehyde group—enable participation in aldol condensations, Michael additions, and Diels-Alder cycloadditions, positioning it as a versatile synthetic intermediate in medicinal chemistry and materials science .

Food flavor reference standard (EAFUS/FEMA listing) for analytical method development
Synthetic building block for heterocycles via aldol, Michael, or Diels-Alder reactions
Antimicrobial screening compound with non-nitrofuran mechanism (supports genotoxicity-aware screening)

Why 3-(5-Methylfuran-2-yl)acrylaldehyde Cannot Be Substituted


Furan acrylaldehydes vary significantly in their electronic properties, steric demands, and physical state due to substitution on the furan ring. The presence of a methyl group at the 5-position of 3-(5-Methylfuran-2-yl)acrylaldehyde increases electron density on the furan ring compared to the unsubstituted analog (3-(furan-2-yl)acrylaldehyde) and dramatically alters its boiling point and physical state . Substitution with an electron-withdrawing group, as in 5-nitrofuran-2-acrylaldehyde, shifts reactivity toward bioreductive activation and genotoxicity concerns that are absent in the methyl-substituted compound [1]. Furthermore, the methylfuryl acrylaldehyde scaffold offers a distinct regulatory profile as an approved food flavoring agent (FEMA 4175), a status not shared by most nitro-substituted or halogenated furan acrylaldehydes [2]. These differences in physicochemical properties, reactivity, and regulatory standing preclude simple interchangeability in synthetic routes or applications where specific boiling point, solid-state handling, or safety profile is required.

Electronic & Steric Profile Mismatch

Methyl substitution alters electron density, boiling point, and reactivity compared to unsubstituted or nitro analogs, limiting direct interchange.

Regulatory Status Gap

EAFUS/FEMA flavor approval is unique to this compound; most furan acrylaldehydes lack food-use regulatory standing, restricting cross-application.

Physical State & Storage Divergence

Solid at ambient temperature, requiring -20°C storage under inert atmosphere, unlike liquid analogs stored at 2–8°C, impacting handling workflows.

Quantitative Comparison with Close Analogs


Boiling Point vs. Unsubstituted Furan Acrylaldehyde

3-(5-Methylfuran-2-yl)acrylaldehyde exhibits a significantly higher boiling point (226 °C at atmospheric pressure) compared to the unsubstituted analog 3-(furan-2-yl)acrylaldehyde, which boils at 143 °C under reduced pressure (37 mmHg) and approximately 241.9 °C at 760 mmHg [1]. This 83 °C increase in boiling point under atmospheric conditions reflects the contribution of the methyl group to molecular mass and intermolecular interactions. The higher boiling point of the methyl-substituted compound translates to reduced volatility and altered distillation parameters during purification or reaction workup [2].

Boiling Point
Cross-study comparable
Target: 226 °C (760 mmHg) vs Comparator: ~242 °C (760 mmHg)
83 °C higher under reduced pressure conditions
Supports reduced volatility and distinct distillation parameters during purification.
Atmospheric vs reduced pressure measurements; cross-study context.
Physicochemical Properties Purification Volatility

Regulatory Status: Food Flavoring vs. Non-Food-Grade Analogs

3-(5-Methylfuran-2-yl)acrylaldehyde is listed in the U.S. FDA's Substances Added to Food (EAFUS) inventory and has been assigned FEMA number 4175 and JECFA number 1499 [1][2]. In contrast, closely related furan acrylaldehydes such as 5-nitrofuran-2-acrylaldehyde and 3-(2-furyl)acrylaldehyde are not listed in EAFUS and lack GRAS (Generally Recognized as Safe) status for food applications [3]. The JECFA evaluation noted that the compound could not be fully assessed due to unresolved toxicological concerns regarding furan ring metabolism and genotoxicity; however, it remains authorized for use as a flavoring agent at specified intake levels in the United States [4].

Regulatory Status
Direct head-to-head
FEMA 4175, JECFA 1499, FDA EAFUS listed
Enables flavor chemistry research; comparators lack food-use approval.
JECFA evaluation noted unresolved furan metabolism concerns.
Regulatory Compliance Food Chemistry Flavoring Agents

Physical State and Storage: Solid vs. Liquid

3-(5-Methylfuran-2-yl)acrylaldehyde is a solid at ambient temperature, whereas the unsubstituted analog 3-(furan-2-yl)acrylaldehyde is a liquid with a melting point of 49-55 °C . The solid state of the methyl-substituted compound necessitates storage at -20 °C under inert atmosphere to prevent degradation, as specified by multiple suppliers [1]. In contrast, 3-(furan-2-yl)acrylaldehyde is recommended for storage at 2-8 °C . This difference in physical state and storage conditions affects shipping, handling, and long-term stability in laboratory settings.

Physical State
Direct head-to-head
Solid; Storage: -20 °C, inert atmosphere
Requires freezer storage, distinct from liquid analogs at 2–8 °C.
Supplier specifications.
Physical State Storage Stability Handling

Antimicrobial Activity vs. Nitrofuran Derivatives

3-(5-Methylfuran-2-yl)acrylaldehyde exhibits moderate antibacterial activity against common pathogens, with reported MIC values of 32 μg/mL against Staphylococcus aureus, 64 μg/mL against Escherichia coli, and 16 μg/mL against Salmonella typhimurium . In comparison, the nitro-substituted analog 5-nitrofuran-2-acrylaldehyde demonstrates significantly higher potency, with MIC values of 16 μg/mL against S. aureus and 32 μg/mL against E. coli . The reduced potency of the methyl-substituted derivative reflects the absence of the nitro group, which is known to undergo bioreductive activation to generate reactive oxygen species that damage bacterial DNA [1]. This difference in antimicrobial mechanism and potency informs the selection of the appropriate furan acrylaldehyde for antibacterial screening campaigns.

Antimicrobial MIC
Cross-study comparable
S. aureus: 32 µg/mL, E. coli: 64 µg/mL, S. typhimurium: 16 µg/mL
Comparator 5-nitrofuran analog: 16, 32 µg/mL (2-fold lower potency)
Moderate activity; non-nitrofuran mechanism for genotoxicity-aware screening.
Broth microdilution; MIC comparison supports antimicrobial screening context.
Antimicrobial Activity Minimum Inhibitory Concentration Antibacterial Screening

Aldol Condensation: 5-Methylfurfural vs. Furfural

3-(5-Methylfuran-2-yl)acrylaldehyde is readily synthesized via base-catalyzed aldol condensation between 5-methylfurfural and acetaldehyde, a method that does not require specialized reagents or harsh conditions [1]. In contrast, the unsubstituted analog 3-(furan-2-yl)acrylaldehyde can be synthesized via similar aldol condensation using furfural, but furfural is more prone to polymerization and resinification under basic conditions [2]. The methyl group in 5-methylfurfural stabilizes the furan ring toward electrophilic attack and reduces side reactions during condensation, potentially improving yield and purity [3].

Synthetic Route
Class-level inference
Aldol condensation of 5-methylfurfural; reduced ring-opening vs. furfural
May support higher synthetic efficiency and purity.
Difference inferred from furan stability trends.
Synthetic Intermediate Aldol Condensation Biomass-Derived Building Blocks

Optimal Applications of 3-(5-Methylfuran-2-yl)acrylaldehyde


Flavor Chemistry and Analytical Reference Standards

Given its FDA EAFUS listing and FEMA GRAS designation, 3-(5-Methylfuran-2-yl)acrylaldehyde is uniquely suited for research involving flavor composition analysis, sensory evaluation, or development of analytical methods for food additive detection [1]. Its use as a reference standard in GC-MS or HPLC analysis of food matrices is supported by its well-defined physicochemical properties and regulatory acceptance [2].

Furan Heterocycle Synthesis via Cycloaddition

The α,β-unsaturated aldehyde functionality enables participation in Michael additions and Diels-Alder cycloadditions, making this compound a versatile building block for constructing polycyclic heterocycles . Its solid state and higher boiling point relative to liquid analogs facilitate handling and purification during multi-step synthetic sequences .

Antibacterial Screening: Reduced Genotoxicity vs. Nitrofurans

While less potent than nitro-substituted furan acrylaldehydes, the methyl-substituted derivative exhibits moderate antibacterial activity against S. aureus, E. coli, and S. typhimurium . Its activity does not rely on the nitro group-mediated bioreductive activation associated with DNA damage and genotoxicity concerns, making it a safer candidate for early-stage antimicrobial discovery programs [3].

Application
Selection Property
Validation Focus
Flavor Chemistry Analytical Reference Standards
Regulatory listing (EAFUS/FEMA) & defined physicochemical profile
GC-MS/HPLC reference suitability, matrix recovery
Heterocycle Synthesis via Cycloaddition
Reactive α,β-unsaturated aldehyde, solid-state handling convenience
Cycloaddition reactivity, purification efficiency
Antibacterial Screening
Non-nitrofuran mechanism, moderate potency
MIC determination, genotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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